molecular formula C18H22N4O3S B2360034 Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-35-2

Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2360034
CAS No.: 909574-35-2
M. Wt: 374.46
InChI Key: FDEMIQSVQYYAMV-UHFFFAOYSA-N
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Description

Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core with distinct substituents:

  • 4-Ethoxyphenyl group at position 7: Enhances lipophilicity and may influence π-π stacking interactions.
  • Ethyl group at position 5: Contributes to steric bulk and modulates electronic effects.
  • Methyl ester at position 6: Provides hydrolytic stability compared to ethyl esters, affecting pharmacokinetics .

Triazolo-pyrimidines are synthetically versatile scaffolds with demonstrated biological relevance, including antibacterial (e.g., Enterococcus faecium inhibition ) and antifungal activities . The compound’s synthesis aligns with green chemistry principles, utilizing eco-friendly solvents (water/ethanol) and the recyclable additive 4,4’-trimethylenedipiperidine, which enhances thermal stability and reduces toxicity .

Properties

IUPAC Name

methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEMIQSVQYYAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused to a pyrimidine core, along with various substituents that may influence its biological activity. The molecular formula is C17H22N4O2SC_{17}H_{22}N_4O_2S, and it has a molecular weight of approximately 350.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may exhibit:

  • Antitumor Activity : Studies suggest that compounds within the triazolopyrimidine class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, some derivatives have shown inhibitory effects on ERK and PI3K pathways, which are crucial for cancer cell survival and growth .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent .

Case Studies and Research Findings

  • Anticancer Studies : A study on related triazolopyrimidines demonstrated significant cytotoxicity against several cancer cell lines. For example, one derivative showed an IC50 value in the low micromolar range against breast cancer cells, suggesting potent anticancer properties .
  • Kinase Inhibition : Research has highlighted the effectiveness of similar compounds in inhibiting kinases associated with tumor growth. For instance, a related compound inhibited EGFR with an IC50 value in the sub-micromolar range, indicating strong binding affinity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that these compounds have favorable absorption characteristics and moderate half-lives in vivo, which may enhance their therapeutic potential .

Comparative Biological Activity

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor (breast)0.5
Compound BKinase Inhibition0.02
Compound CAntimicrobial10

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Key Substituents Biological Activity/Applications Synthesis Method Reference
Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Ethoxyphenyl, ethyl, methylthio, methyl ester Potential antibacterial/antifungal (inferred from structural analogs) Green synthesis with 4,4’-trimethylenedipiperidine in water/ethanol
Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 4-Nitrophenyl, phenyl, thiophen-2-yl, methyl Not explicitly stated; nitro groups often enhance reactivity for agrochemicals/pharmaceuticals Conventional organic synthesis (details unspecified)
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Chloromethyl, methylthio, phenyl Intermediate for functionalized derivatives (e.g., herbicides) Multi-step synthesis via chlorination and cyclocondensation
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl, trifluoromethyl Fluorine groups improve metabolic stability; bromine aids in crystallography Cyclocondensation of aldehydes with aminotriazoles
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 4-Chlorophenyl, indol-3-yl, carbonitrile Carbonitrile enhances binding affinity; tested for antimicrobial activity Solvent-based synthesis in DMF with triethylamine

Key Differences in Physicochemical Properties

  • Solubility : The methyl ester in the target compound improves aqueous solubility compared to ethyl esters (e.g., ).
  • Electron Effects : The 4-ethoxyphenyl group donates electrons via resonance, contrasting with electron-withdrawing groups like nitro () or trifluoromethyl ().
  • Thermal Stability : The methylthio group and rigid triazolo-pyrimidine core contribute to higher thermal stability than chloromethyl or hydroxy analogs ().

Preparation Methods

Cyclization of Hydrazinylpyrimidine Precursors

A secondary route involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidines with CS₂ or formic acid:

  • 2-Hydrazinyl-5-ethyl-6-(methoxycarbonyl)pyrimidine is treated with CS₂ in DMF to form the triazole ring, followed by alkylation with methyl iodide to introduce the methylthio group.
  • The 7-(4-ethoxyphenyl) group is introduced via Suzuki-Miyaura coupling using 4-ethoxyphenylboronic acid.

Oxidation of Dihydro Intermediates

Controlled oxidation of 4,7-dihydrotriazolopyrimidines with Br₂ in acetic acid ensures retention of the dihydro structure while eliminating side reactions.

Optimization and Challenges

  • Regioselectivity : The use of APTS catalyst enhances regioselectivity for the 1,2,4-triazolo[1,5-a]pyrimidine isomer over other fused systems.
  • Functional Group Compatibility : The methylthio group’s stability under acidic conditions necessitates careful pH control during transesterification.
  • Yield Improvement : Replacing ethanol with toluene in the cyclization step increases yield from 68% to 82% by azeotropic water removal.

Analytical Validation

  • NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.50 (s, 3H, SCH₃), and 4.05 (q, J=7.0 Hz, 2H, OCH₂).
  • HRMS : [M+H]⁺ at m/z 417.1421 (calculated 417.1425).
  • X-ray Crystallography : Confirms the planar triazolopyrimidine core and dihydro conformation.

Scalability and Industrial Feasibility

The three-component method is scalable to kilogram quantities with a total isolated yield of 75%. Patent CN113105459B highlights a continuous flow reactor design that reduces reaction time to 4 hours.

Q & A

Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions impact yield?

The synthesis typically involves multi-component reactions using aldehydes, triazoles, and active methylene compounds. For example, a one-pot method with 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-ethoxyphenyl derivatives), and ethyl cyanoacetate in ethanol/water (1:1 v/v) under reflux can yield the triazolo-pyrimidine core . Catalysts like TMDP (trimethylenedipiperidine) enhance cyclization efficiency but require careful handling due to toxicity. Solvent choice (e.g., ethanol vs. DMF) and temperature (60–120°C) critically affect reaction rates and purity. Recrystallization in ethanol/DMF mixtures is recommended for purification .

Q. Which analytical techniques are essential for confirming the molecular structure?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., methylthio groups at δ ~2.5 ppm for 1H^{1}\text{H}) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as seen in analogous triazolo-pyrimidine derivatives .
  • Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural characterization?

Discrepancies in NMR or mass spectrometry data often arise from tautomerism or impurities. For example, the 4,7-dihydro-pyrimidine ring can exhibit keto-enol tautomerism, shifting proton signals. To resolve this:

  • Use variable-temperature NMR to observe dynamic equilibria.
  • Compare experimental data with computational predictions (DFT calculations) .
  • Confirm via single-crystal X-ray diffraction , which provides unambiguous bond-length evidence .

Q. What strategies optimize synthesis scalability while maintaining purity?

Scaling up requires:

  • Solvent optimization : Replace volatile solvents (e.g., ethanol) with recyclable ionic liquids or water/ethanol mixtures to reduce costs .
  • Catalyst recovery : TMDP can be reused 3–5 times without significant loss of activity by evaporating the aqueous phase post-reaction .
  • Continuous-flow reactors : Minimize side reactions in multi-step syntheses, as demonstrated for similar heterocycles .

Q. How do structural modifications influence biological activity in triazolo-pyrimidine derivatives?

Key structure-activity relationships include:

  • Substituent effects : The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the methylthio moiety at position 2 increases electrophilicity for target binding .
  • Core flexibility : Saturation of the 4,7-dihydro-pyrimidine ring (vs. fully aromatic) modulates conformational stability, affecting enzyme inhibition (e.g., IC50_{50} values against kinases) .
  • Bioisosteric replacements : Replacing the methyl ester with carboxamide groups alters solubility and pharmacokinetics .

Methodological Considerations

Q. What experimental controls are critical in evaluating antiproliferative activity?

  • Use dose-response assays (e.g., 0.1–100 µM) across multiple cancer cell lines (e.g., MCF-7, HeLa) to establish IC50_{50} values .
  • Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) to confirm selectivity .
  • Monitor apoptosis markers (e.g., caspase-3 activation) via flow cytometry to differentiate mechanisms from necrosis .

Q. How can researchers address inconsistencies in biological activity data?

Variability may stem from:

  • Cell line heterogeneity : Validate results across multiple lineages and passage numbers.
  • Compound stability : Perform stability studies in cell culture media (e.g., HPLC monitoring over 24–48 hours) .
  • Batch-to-batch variability : Ensure synthetic reproducibility via strict QC protocols (NMR, HPLC) .

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